Cas no 1012067-92-3 (Ethyl 5-((7-ethoxy-7-oxoheptyl)-oxy)-4-methoxy-2-nitrobenzoate)

Ethyl 5-((7-ethoxy-7-oxoheptyl)-oxy)-4-methoxy-2-nitrobenzoate is a synthetic ester compound characterized by its multifunctional molecular structure, incorporating ethoxy, methoxy, and nitro substituents. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as an intermediate in the development of more complex molecules. The presence of both ester and nitro groups enhances its reactivity, enabling selective modifications for targeted applications. Its well-defined structure ensures consistent performance in synthetic pathways, while the alkoxy chains contribute to solubility in organic solvents, facilitating handling in laboratory settings. This compound is typically utilized under controlled conditions, with purity and stability being key considerations for research use.
Ethyl 5-((7-ethoxy-7-oxoheptyl)-oxy)-4-methoxy-2-nitrobenzoate structure
1012067-92-3 structure
Product name:Ethyl 5-((7-ethoxy-7-oxoheptyl)-oxy)-4-methoxy-2-nitrobenzoate
CAS No:1012067-92-3
MF:C19H27NO8
MW:397.419586420059
CID:1039868
PubChem ID:45140926

Ethyl 5-((7-ethoxy-7-oxoheptyl)-oxy)-4-methoxy-2-nitrobenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxy-2-nitrobenzoate
    • Ethyl 5-((7-ethoxy-7-oxoheptyl)-oxy)-4-methoxy-2-nitrobenzoate
    • AK-90037
    • ANW-67049
    • CTK8C1670
    • ethyl 5-(7-ethoxy-7-oxoheptyloxy)-4-methoxy-2-nitrobenzoate
    • KB-253464
    • SureCN643777
    • 1012067-92-3
    • MS-21558
    • ethyl 5-(7-ethoxy-7-oxoheptoxy)-4-methoxy-2-nitrobenzoate
    • SCHEMBL643777
    • QQDZZCLGQWKLFT-UHFFFAOYSA-N
    • DB-343010
    • DTXSID90669483
    • Ethyl5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxy-2-nitrobenzoate
    • AKOS016008107
    • ETHYL 5-[(7-ETHOXY-7-OXOHEPTYL)OXY]-4-METHOXY-2-NITROBENZOATE
    • MDL: MFCD16877547
    • Inchi: InChI=1S/C19H27NO8/c1-4-26-18(21)10-8-6-7-9-11-28-17-12-14(19(22)27-5-2)15(20(23)24)13-16(17)25-3/h12-13H,4-11H2,1-3H3
    • InChI Key: QQDZZCLGQWKLFT-UHFFFAOYSA-N
    • SMILES: CCOC(=O)CCCCCCOC1=C(C=C(C(=C1)C(=O)OCC)[N+](=O)[O-])OC

Computed Properties

  • Exact Mass: 397.17366682g/mol
  • Monoisotopic Mass: 397.17366682g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 15
  • Complexity: 493
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 117Ų

Ethyl 5-((7-ethoxy-7-oxoheptyl)-oxy)-4-methoxy-2-nitrobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
E075715-100mg
Ethyl 5-((7-ethoxy-7-oxoheptyl)-oxy)-4-methoxy-2-nitrobenzoate
1012067-92-3
100mg
$ 355.00 2022-06-05
Chemenu
CM133707-1g
ethyl 5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxy-2-nitrobenzoate
1012067-92-3 95%
1g
$297 2023-01-13
Key Organics Ltd
MS-21558-1G
Ethyl 5-((7-ethoxy-7-oxoheptyl)-oxy)-4-methoxy-2-nitrobenzoate
1012067-92-3 >95%
1g
£816.00 2025-02-09
TRC
E075715-50mg
Ethyl 5-((7-ethoxy-7-oxoheptyl)-oxy)-4-methoxy-2-nitrobenzoate
1012067-92-3
50mg
$ 215.00 2022-06-05

Additional information on Ethyl 5-((7-ethoxy-7-oxoheptyl)-oxy)-4-methoxy-2-nitrobenzoate

Ethyl 5-((7-ethoxy-7-oxoheptyl)-oxy)-4-methoxy-2-nitrobenzoate (CAS No. 1012067-92-3): A Comprehensive Overview

Ethyl 5-((7-ethoxy-7-oxoheptyl)-oxy)-4-methoxy-2-nitrobenzoate, identified by its CAS number 1012067-92-3, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, exhibits a unique combination of functional groups that make it a valuable intermediate in the development of various therapeutic agents. The presence of both nitro and ether functionalities, along with its ester moiety, suggests potential applications in medicinal chemistry, particularly in the synthesis of bioactive molecules.

The chemical structure of Ethyl 5-((7-ethoxy-7-oxoheptyl)-oxy)-4-methoxy-2-nitrobenzoate can be broken down into several key components. The core benzene ring is substituted with a 4-methoxy group and a 2-nitro group, which are well-documented for their roles in enhancing the pharmacological properties of compounds. The 5-(7-ethoxy-7-oxoheptyl-oxy) moiety extends from the benzene ring, adding a layer of complexity that could influence both the solubility and metabolic pathways of the compound. This extended side chain, rich in oxygen atoms, may contribute to its interaction with biological targets in novel ways.

In recent years, there has been a growing interest in the development of nitroaromatic compounds due to their diverse biological activities. The nitro group in Ethyl 5-((7-ethoxy-7-oxoheptyl)-oxy)-4-methoxy-2-nitrobenzoate is particularly noteworthy, as it can be reduced to an amine under specific conditions, potentially leading to the formation of new pharmacophores. This transformation has been explored in various contexts, including the synthesis of antimicrobial and anti-inflammatory agents. The methoxy group, on the other hand, is known to enhance lipophilicity and metabolic stability, making it an attractive feature for drug design.

The ether linkage in Ethyl 5-((7-ethoxy-7-oxoheptyl)-oxy)-4-methoxy-2-nitrobenzoate adds another dimension to its potential applications. Ethers have been widely used in medicinal chemistry due to their ability to form stable bonds with biological targets and their role in modulating pharmacokinetic properties. The specific arrangement of atoms in this compound's side chain could influence its binding affinity and selectivity, making it a promising candidate for further investigation.

The synthesis of Ethyl 5-((7-ethoxy-7-oxoheptyl)-oxy)-4-methoxy-2-nitrobenzoate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The process typically begins with the nitration of a suitable precursor to introduce the nitro group at the desired position. Subsequent functionalization steps are then employed to install the methoxy group and the complex ether side chain. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, may be utilized to achieve these transformations efficiently.

The compound's potential applications extend beyond simple intermediates. Researchers have been exploring its use as a building block for more complex molecules with enhanced therapeutic profiles. For instance, derivatives of Ethyl 5-((7-ethoxy-7-oxyoheptyl-oxy))-4-methoxy -2-nitrobenzoate have shown promise in preclinical studies as potential inhibitors of enzymes involved in inflammatory pathways. The ability to modify various functional groups within its structure allows for fine-tuning its biological activity, making it a versatile tool for drug discovery.

The role of computational chemistry and molecular modeling has become increasingly important in understanding the behavior of Ethyl 5-( (7 - eth oxy - 7 - oxo hepty l ) - oxy ) - 4 - meth oxy - 2 - nit ro ben z o ate . These tools enable researchers to predict how the compound will interact with biological targets at the molecular level. By simulating these interactions, scientists can gain insights into its potential pharmacological effects and identify areas for further optimization.

In conclusion, Ethyl 5-( (7 - eth oxy - 7 - ox o hept y l ) - oxy ) - 4 - me tho xy - 2 - n i tro ben z o ate ( CAS No . 1012067 -92 -3 ) is a multifaceted compound with significant potential in pharmaceutical research . Its unique structural features and functional groups make it a valuable intermediate for synthesizing bioactive molecules. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutic agents.

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